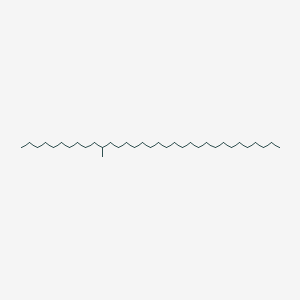
11-Methyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C34H70 . It is a methyl-branched alkane, specifically a derivative of tritriacontane. This compound is notable for its presence in various natural sources and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltritriacontane typically involves the alkylation of tritriacontane. This process can be achieved through the use of Grignard reagents or organolithium compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 11-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common, reduction reactions can further saturate the molecule.
Substitution: Halogenation is a common substitution reaction, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens in the presence of UV light or radical initiators.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
11-Methyltritriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mechanism of Action
The mechanism of action of 11-Methyltritriacontane is primarily physical rather than chemical. In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated processes.
Comparison with Similar Compounds
Tritriacontane: The parent hydrocarbon, lacking the methyl branch.
13-Methyltritriacontane: Another methyl-branched isomer with the methyl group at a different position.
Pentatriacontane: A longer-chain hydrocarbon with 35 carbon atoms.
Uniqueness: 11-Methyltritriacontane is unique due to its specific branching, which can influence its physical properties and interactions with other molecules. This branching can affect melting points, solubility, and reactivity compared to its linear and differently branched counterparts.
Properties
CAS No. |
58349-87-4 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
11-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-34(3)32-30-28-26-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
APTZUVKGEMGBII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















